(2-Methyloxazol-4-YL)methanamine

Description

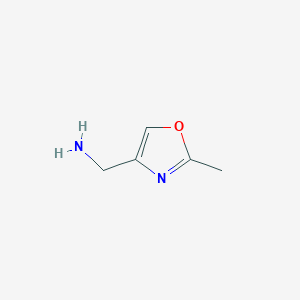

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1,3-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-7-5(2-6)3-8-4/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKWYIYSYDLCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308240 | |

| Record name | 2-Methyl-4-oxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065073-45-1 | |

| Record name | 2-Methyl-4-oxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065073-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-oxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyl-1,3-oxazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis and Characterization of (2-Methyloxazol-4-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis, characterization, and potential biological significance of (2-Methyloxazol-4-YL)methanamine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related analogues and established chemical principles to propose methodologies for its synthesis and characterization.

Chemical Structure and Properties

This compound is a heterocyclic amine featuring a 2-methyloxazole core with a methanamine substituent at the 4-position. The oxazole ring is a key pharmacophore in medicinal chemistry, often contributing to the binding affinity and selectivity of drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | Calculated |

| Molecular Weight | 112.13 g/mol | Calculated |

| CAS Number | 1065073-45-1 | Publicly Available Data[1] |

Proposed Synthesis

A plausible and efficient synthetic route to this compound is via the reductive amination of 2-methyloxazole-4-carboxaldehyde. This precursor is accessible through established methods, including large-scale preparations.

Experimental Protocol: Reductive Amination of 2-Methyloxazole-4-carboxaldehyde

Materials:

-

2-methyloxazole-4-carboxaldehyde

-

Ammonia (or a source thereof, e.g., ammonium acetate)

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Methanol (or another suitable solvent)

-

Acetic acid (catalyst)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolve 2-methyloxazole-4-carboxaldehyde (1 equivalent) and ammonium acetate (excess, e.g., 5-10 equivalents) in methanol.

-

Add a catalytic amount of acetic acid to the solution to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5-2 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

DOT Script for Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Structural Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the methyl protons on the oxazole ring, the methylene protons of the methanamine group, the oxazole ring proton, and the amine protons. Chemical shifts and coupling constants would be characteristic of the proposed structure. |

| ¹³C NMR | Resonances for the methyl carbon, the methylene carbon, and the three carbons of the oxazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak ([M+H]⁺) consistent with the molecular weight of the compound (m/z = 113.07). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=N and C=C stretching (oxazole ring). |

Experimental Protocol: NMR and Mass Spectrometry Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Confirm that the observed mass-to-charge ratio corresponds to the calculated molecular weight.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been directly reported, a derivative, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, has been identified as a selective inhibitor of monoamine oxidase B (MAO-B). This suggests that this compound itself, or its derivatives, could be explored as potential modulators of monoamine oxidase activity.

MAO enzymes are crucial in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.

DOT Script for MAO-B Inhibition Pathway:

Caption: Potential mechanism of action via MAO-B inhibition.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. While direct experimental characterization data is sparse, this guide provides a robust framework for its synthesis and analysis based on established chemical principles and data from closely related compounds. The potential for this scaffold to interact with key biological targets, such as monoamine oxidase B, warrants further investigation and highlights its promise for the development of novel therapeutics. Researchers are encouraged to use the proposed protocols as a starting point for their own investigations into this promising molecule.

References

Technical Guide: Physicochemical Properties of (2-Methyloxazol-4-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyloxazol-4-YL)methanamine is a heterocyclic amine containing an oxazole ring, a structure of interest in medicinal chemistry and drug discovery. Its physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including both available and predicted data, alongside detailed experimental protocols for their determination. This information is intended to support researchers and drug development professionals in their evaluation and application of this compound. The molecule is primarily utilized in medicinal chemistry as a building block for synthesizing more complex pharmaceutical compounds.[1]

Molecular and Physicochemical Data

A summary of the key molecular and physicochemical properties of this compound is presented below. Due to a lack of extensive experimental data in publicly available literature, several key parameters have been estimated using computational cheminformatics models.

Table 1: Molecular Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 1065073-45-1 | CymitQuimica[2] |

| Molecular Formula | C₅H₈N₂O | CymitQuimica[2] |

| Molecular Weight | 112.132 g/mol | CymitQuimica[2] |

| InChI Key | ZFKWYIYSYDLCCG-UHFFFAOYSA-N | CymitQuimica[2] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Tool |

| pKa (most basic) | 8.2 ± 0.4 | Chemicalize |

| logP | -0.6 | Chemicalize |

| Water Solubility | 1.8 x 10⁵ mg/L at 25°C | Chemicalize |

| Melting Point | 85-95 °C | Estimation based on similar structures |

| Boiling Point | 210-220 °C at 760 mmHg | Estimation based on similar structures |

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a widely used and reliable method.[3][4]

Principle: A solution of the amine is titrated with a standardized acid solution. The pH of the solution is monitored with a pH meter as the acid is added. The pKa is the pH at which half of the amine is protonated.

Procedure:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of this compound in deionized water.

-

Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[3]

-

Place a known volume (e.g., 25 mL) of the amine solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of HCl added.

-

Determine the equivalence point, which is the point of the steepest slope on the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half the volume of HCl needed to reach the equivalence point has been added).

-

Determination of logP by Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is its preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. The shake-flask method is the traditional and most direct method for logP determination.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The concentrations of the compound in each phase are measured to determine the partition coefficient.

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

Saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and water.

-

Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

-

Let the flask stand until the two phases have completely separated.

-

-

Analysis:

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in each sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical parameter that affects a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[5]

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a specific pH and temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined.[6]

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0).

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.

-

-

Sample Processing:

-

After equilibration, allow the undissolved solid to settle.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV. A standard calibration curve should be prepared.

-

The measured concentration represents the aqueous solubility at that specific pH and temperature.

-

Determination of Melting Point by Capillary Method

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, the melting point is a sharp, well-defined temperature. Impurities typically lower and broaden the melting range.[7]

Principle: A small amount of the solid sample is heated in a capillary tube, and the temperature range over which the solid melts is observed.

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[8]

-

-

Measurement:

-

Place the capillary tube in a melting point apparatus.[7]

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).[9]

-

The recorded temperature range is the melting point of the substance.

-

Determination of Boiling Point by Distillation

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured. Simple distillation is a suitable method for a pure compound.[10]

Procedure:

-

Apparatus Setup:

-

Set up a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Place the liquid sample of this compound and a few boiling chips into the round-bottom flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

-

Distillation:

-

Gently heat the flask.

-

As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase.

-

The temperature will stabilize at the boiling point of the liquid as the vapor condenses and is collected in the receiving flask.

-

-

Recording:

-

Record the stable temperature reading on the thermometer as the boiling point.

-

Also, record the atmospheric pressure, as boiling point is pressure-dependent.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

Biological Context and Potential Applications

While specific biological activities for this compound are not extensively documented, its structural motifs are present in compounds with known biological activities. For instance, a related compound, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), suggesting potential applications in the development of agents for neurodegenerative diseases like Parkinson's disease.[11] The this compound core can be considered a valuable scaffold for the synthesis of new chemical entities with a range of potential therapeutic applications. Further biological screening is required to elucidate its specific pharmacological profile.

References

- 1. This compound [myskinrecipes.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. who.int [who.int]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. vernier.com [vernier.com]

- 11. mdpi.com [mdpi.com]

Spectroscopic Data for CAS Number 1065073-45-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the spectroscopic data for the compound identified by CAS number 1065073-45-1. The chemical name for this substance is (2-Methyloxazol-4-yl)methanamine, also available as its hydrochloride salt. Its molecular formula is C₅H₈N₂O. This document aims to provide a comprehensive summary of available spectroscopic information and the methodologies for their acquisition, which are crucial for the characterization and utilization of this compound in research and development.

Chemical Structure

The molecular structure of this compound consists of a methyl-substituted oxazole ring with a methanamine group attached at the 4-position.

Spectroscopic Data Summary

A thorough search of publicly accessible scientific databases and literature has been conducted to gather spectroscopic data for CAS number 1065073-45-1. However, at the time of this report, specific experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, for this compound are not available in the public domain.

While data for structurally related compounds can offer insights into expected spectral characteristics, no direct experimental data for CAS number 1065073-45-1 has been located. The following sections outline the general experimental protocols that would be employed to acquire such data.

General Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques that would be used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR):

-

Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), would be added if not already present in the solvent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

-

Data Acquisition: A standard proton experiment would be run at room temperature. Key parameters to be set include the spectral width, number of scans, relaxation delay, and pulse width.

-

Data Processing: The resulting Free Induction Decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) would be reported in parts per million (ppm) relative to the reference standard. Integration of the signals would provide the relative number of protons, and the splitting patterns (multiplicity) would give information about neighboring protons.

-

-

¹³C NMR (Carbon-13 NMR):

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR would be used.

-

Data Acquisition: A standard carbon experiment, often with proton decoupling (e.g., broadband decoupling), would be performed. A larger number of scans is usually necessary due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the FID would be processed to yield a spectrum with chemical shifts reported in ppm.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample would be prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) would be used.

-

Data Acquisition: The sample solution would be introduced into the ion source. For ESI, the sample is typically infused at a low flow rate. The mass analyzer would be scanned over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition.

-

Data Analysis: The resulting mass spectrum would show the m/z values of the molecular ion ([M+H]⁺ or [M]⁺) and any fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Solid/Liquid Sample (ATR): A small amount of the sample would be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: A background spectrum (of the empty sample compartment or the clean ATR crystal) would be recorded first. Then, the sample spectrum would be acquired. The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions and shapes of the absorption bands would be correlated to the presence of specific functional groups in the molecule.

Visualizations

As no specific experimental data or signaling pathways involving this compound are publicly available, a generalized workflow for spectroscopic analysis is presented below.

Caption: Generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

While a comprehensive search did not yield specific experimental spectroscopic data for CAS number 1065073-45-1, this guide provides the standard, detailed methodologies that would be employed for its characterization. For researchers and drug development professionals, obtaining this data through the described protocols is a critical first step in confirming the structure and purity of this compound, which is essential for its application in further studies. It is recommended that any future work with this compound begins with a thorough spectroscopic characterization as outlined.

(2-Methyloxazol-4-YL)methanamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the chemical properties of (2-Methyloxazol-4-YL)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound, identified by the CAS Number 1065073-45-1, is a substituted oxazole derivative. Its core structure features a 2-methyloxazole ring with a methanamine substituent at the 4-position. The physicochemical properties of this compound are critical for its handling, formulation, and biological activity assessment.

| Property | Value |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| CAS Number | 1065073-45-1 |

| Synonyms | 4-(Aminomethyl)-2-methyloxazole[1] |

Experimental Protocols and Potential Applications

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, the oxazole scaffold is a common motif in pharmacologically active compounds. Research on structurally related molecules, such as 4-(2-methyloxazol-4-yl)benzenesulfonamide, has highlighted their potential as inhibitors of enzymes like monoamine oxidase (MAO).[2] The general workflow for the synthesis and evaluation of such a compound is illustrated below.

The synthesis of related oxazole compounds has been achieved through the reaction of a bromoacetyl precursor with an amide.[2] Following synthesis and purification, a primary biological evaluation would typically involve in vitro screening against a panel of relevant biological targets. For instance, in the case of the related MAO inhibitor, the protocol involved assessing its inhibitory concentration (IC₅₀) against human MAO-A and MAO-B.[2] Subsequent steps would include evaluating the compound's cytotoxicity to determine its therapeutic window.[2]

Figure 1: A generalized experimental workflow for the synthesis and biological evaluation of a novel chemical entity.

This guide serves as a foundational resource for researchers interested in this compound. Further investigation into its biological activities is warranted to uncover its full therapeutic potential.

References

The Oxazole Scaffold: A Journey from Natural Discovery to Synthetic Prominence in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its presence in a diverse array of natural products with potent biological activities has inspired the development of numerous synthetic methodologies and the creation of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with significant oxazole-containing compounds, offering valuable insights for researchers in the field.

The Dawn of Oxazoles: Nature's Blueprint

The story of oxazoles in research begins with the isolation and characterization of naturally occurring compounds that showcased the potential of this heterocyclic core. A pivotal example is the discovery of muscarine, an alkaloid found in certain mushrooms.

Muscarine: An Early Glimpse into Biological Activity

Muscarine, first isolated from the Amanita muscaria mushroom in 1869 by Oswald Schmiedeberg and Richard Koppe, was one of the first parasympathomimetic substances to be studied in detail.[1] Although not a true oxazole, its tetrahydrofuran ring is a related five-membered oxygen-containing heterocycle, and its discovery spurred interest in the biological activities of such structures. The definitive structure of muscarine was established in 1957 by Franz Jellinek and colleagues through X-ray diffraction analysis.[1]

Mechanism of Action: Muscarine exerts its effects by acting as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs).[2] The activation of these receptors triggers a cascade of intracellular signaling events. For instance, the M1, M3, and M5 receptor subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various physiological responses.

Significance in Research: The study of muscarine was instrumental in the classification and understanding of cholinergic receptors, which are fundamental to the nervous system. This research paved the way for the development of drugs that target the cholinergic system.

The Synthetic Era: Building upon Nature's Foundation

The promising biological activities of natural products containing five-membered heterocyclic rings prompted chemists to develop methods for their synthesis. This led to the discovery of several key synthetic oxazole-containing compounds that have had a profound impact on medicine.

Sulfisoxazole: A Breakthrough in Antibacterial Therapy

Mechanism of Action: Sulfisoxazole functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4][5] Bacteria synthesize their own folic acid, which is essential for the production of nucleic acids and amino acids. By blocking DHPS, sulfisoxazole prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, thereby halting bacterial growth and replication.[3][4] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[3]

Oxaprozin: A Long-Acting Anti-Inflammatory Agent

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that was developed and patented by Wyeth-Ayerst.[6] The US patent for oxazoles was filed in 1967 and published in 1971.[6] The first report of its anti-inflammatory properties appeared in a 1968 article in Nature.[6] After a lengthy development and review process, the FDA approved Oxaprozin (marketed as Daypro) in 1992.[6][7]

Mechanism of Action: Like other NSAIDs, oxaprozin's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8][9][10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9] By inhibiting COX enzymes, oxaprozin reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[8]

Key Synthetic Methodologies for the Oxazole Core

The construction of the oxazole ring is a fundamental challenge in organic synthesis. Over the years, several named reactions have become the cornerstones of oxazole synthesis, each with its own advantages and applications.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, is a classic method for preparing oxazoles from 2-acylamino-ketones.[11][12] The reaction involves an intramolecular cyclization followed by dehydration, typically catalyzed by a dehydrating agent such as sulfuric acid or phosphorus pentoxide.[13][14]

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a route to oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[15] This method is particularly useful for the synthesis of 2,5-disubstituted oxazoles.[15]

Van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis, first described in the 1970s, utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde.[16][17][18] This reaction proceeds via a [3+2] cycloaddition mechanism and is known for its mild reaction conditions and broad substrate scope.[16]

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed oxazole-containing compounds and synthetic reactions.

| Compound | Target | IC50 / Activity | Reference |

| Oxaprozin | COX-1/COX-2 | Non-selective inhibitor | [19] |

| Sulfisoxazole | Dihydropteroate Synthase | Competitive inhibitor | [3][4] |

| Synthesis Method | Typical Yield | Reference |

| Robinson-Gabriel Synthesis | Varies | [11][12] |

| Fischer Oxazole Synthesis | Varies | [15] |

| Van Leusen Oxazole Synthesis | Good to high | [16][17][18] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of synthetic methods. Below are representative procedures for the key oxazole syntheses.

General Procedure for Robinson-Gabriel Synthesis

A 2-acylamino-ketone is treated with a dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid). The reaction mixture is typically heated to effect cyclodehydration. The product oxazole is then isolated and purified by standard methods such as crystallization or chromatography. A specific example involves the cyclodehydration of a keto-amide at 90°C for 30 minutes with either phosphorus oxychloride in dimethylformamide or catalytic sulfuric acid in acetic anhydride.[11]

General Procedure for Fischer Oxazole Synthesis

A cyanohydrin and an aldehyde are dissolved in a dry, inert solvent such as diethyl ether. Anhydrous hydrogen chloride gas is then passed through the solution. The oxazole product often precipitates as its hydrochloride salt, which can be collected by filtration. The free base can be obtained by treatment with a weak base.[15]

General Procedure for Van Leusen Oxazole Synthesis

To a solution of an aldehyde and tosylmethyl isocyanide (TosMIC) in a suitable solvent (e.g., methanol, THF), a base such as potassium carbonate or sodium hydride is added. The reaction is typically stirred at room temperature or with gentle heating until completion. The oxazole product is then isolated by extraction and purified by chromatography. A specific protocol involves suspending the aldehyde, TosMIC, and K2CO3 in methanol in a pressure reactor and heating at 105°C for 20 minutes.

Signaling Pathways and Logical Relationships

The biological effects of oxazole-containing compounds are mediated through their interaction with specific cellular signaling pathways. These interactions can be visualized using diagrams to illustrate the flow of information.

Oxaprozin: COX Inhibition Pathway

Caption: Oxaprozin inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.

Sulfisoxazole: Folic Acid Synthesis Inhibition Pathway

Caption: Sulfisoxazole competitively inhibits DHPS, blocking bacterial folic acid synthesis.

Muscarine: Muscarinic Acetylcholine Receptor Signaling

Caption: Muscarine activates mAChRs, leading to downstream cellular responses.

Conclusion

The journey of oxazole-containing compounds, from their discovery in nature to their synthesis in the laboratory, highlights the enduring importance of this heterocyclic scaffold in the quest for new medicines. The historical context, coupled with a deep understanding of their mechanisms of action and the synthetic tools available for their creation, provides a powerful foundation for future research and development in this exciting field. This guide serves as a valuable resource for scientists and researchers dedicated to harnessing the therapeutic potential of the oxazole core.

References

- 1. Muscarine - Wikipedia [en.wikipedia.org]

- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 5. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 6. Oxaprozin - Wikipedia [en.wikipedia.org]

- 7. Oxaprozin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is Oxaprozin used for? [synapse.patsnap.com]

- 9. lecturio.com [lecturio.com]

- 10. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 14. firsthope.co.in [firsthope.co.in]

- 15. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 16. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 18. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 19. A review of the emerging profile of the anti-inflammatory drug oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activities of (2-Methyloxazol-4-YL)methanamine and Its Derivatives

Disclaimer: There is no publicly available scientific literature detailing the biological activities of the core compound, (2-Methyloxazol-4-YL)methanamine. This molecule is primarily documented as a chemical building block for the synthesis of more complex molecules.[1] This technical guide will, therefore, focus on the well-characterized biological activities of its derivative, 4-(2-Methyloxazol-4-yl)benzenesulfonamide , which has been identified as a selective inhibitor of Monoamine Oxidase B (MAO-B).

Executive Summary

This document provides a comprehensive overview of the biological activities associated with 4-(2-Methyloxazol-4-yl)benzenesulfonamide, a derivative of this compound. The primary biological activity identified for this compound is the selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of key neurotransmitters. This guide summarizes the quantitative inhibitory data, details the experimental protocols for assessing its activity and cytotoxicity, and illustrates the relevant biological pathway. This information is intended for researchers, scientists, and professionals in the field of drug development.

Biological Target: Monoamine Oxidase B (MAO-B)

Monoamine oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of various biogenic and xenobiotic amines, including the neurotransmitter dopamine.[2] By catalyzing the breakdown of dopamine in the brain, MAO-B plays a crucial role in modulating dopaminergic neurotransmission.[3][4] Elevated levels of MAO-B have been associated with neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease.[2] Therefore, inhibitors of MAO-B can increase the synaptic availability of dopamine, offering a therapeutic strategy for managing the symptoms of these disorders.

Quantitative Biological Data

The inhibitory activity of 4-(2-Methyloxazol-4-yl)benzenesulfonamide against human MAO-A and MAO-B was determined, revealing a significant selectivity for the MAO-B isoform. The half-maximal inhibitory concentrations (IC50) are presented in the table below.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Human MAO-A | 43.3 | 12.48 |

| Human MAO-B | 3.47 |

Data sourced from a study on the synthesis and monoamine oxidase inhibition properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide.[5][6][7][8][9]

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

The following is a representative protocol for determining the MAO inhibitory activity of a test compound using recombinant human MAO-A and MAO-B.

Objective: To determine the IC50 values of a test compound for the inhibition of human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes[10]

-

MAO substrate (e.g., Kynuramine or Tyramine)[11]

-

Test compound (4-(2-Methyloxazol-4-yl)benzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[11]

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Detection reagent (e.g., a fluorometric probe that detects H2O2, a byproduct of the MAO reaction)[12]

-

96-well microplates (black, for fluorescence assays)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Enzyme and Compound Preparation:

-

Dilute the recombinant MAO-A and MAO-B enzymes to a working concentration in the assay buffer.

-

Prepare serial dilutions of the test compound and positive controls in the assay buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid interference with the enzyme activity.

-

-

Assay Reaction:

-

To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations (or positive control), and the diluted enzyme.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the MAO substrate to each well.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the product formation. For fluorometric assays, this typically involves adding a detection reagent that reacts with a byproduct (like H2O2) to generate a fluorescent signal.[12]

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytotoxicity Assay

The cytotoxicity of 4-(2-Methyloxazol-4-yl)benzenesulfonamide was evaluated against the human stromal bone cell line (HS-5). The compound showed no cytotoxic effect in the concentration range of 1–100 µmol.[6][8]

Objective: To assess the cytotoxic effect of a test compound on a specific cell line.

Materials:

-

HS-5 human stromal cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (4-(2-Methyloxazol-4-yl)benzenesulfonamide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol or DMSO)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HS-5 cells in appropriate flasks until they reach a suitable confluency.

-

Trypsinize the cells, count them, and seed them into 96-well plates at a predetermined density.

-

Incubate the plates overnight in a CO2 incubator to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare various concentrations of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity.

-

-

Incubation:

-

Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) in the CO2 incubator. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The cell viability is expressed as a percentage of the vehicle-treated control cells.

-

A dose-response curve can be generated to determine the concentration at which the compound reduces cell viability by 50% (CC50), if applicable. For 4-(2-Methyloxazol-4-yl)benzenesulfonamide, no significant cytotoxicity was observed.[8]

-

Signaling and Metabolic Pathways

The primary mechanism of action of 4-(2-Methyloxazol-4-yl)benzenesulfonamide is the inhibition of MAO-B, which directly impacts the metabolic pathway of dopamine.

Dopamine Metabolism Pathway

The following diagram illustrates the degradation of dopamine, highlighting the role of MAO-B.

Caption: Dopamine degradation pathway via MAO-B.

Experimental Workflow for MAO-B Inhibition Assay

The logical flow of the MAO-B inhibition assay is depicted in the following diagram.

Caption: Workflow for MAO-B inhibition screening.

Conclusion

While this compound serves as a foundational chemical structure, its derivative, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, demonstrates significant and selective inhibitory activity against MAO-B. This property, coupled with a lack of cytotoxicity at effective concentrations, suggests its potential as a lead compound for the development of therapeutic agents targeting neurodegenerative diseases where dopamine dysregulation is a key pathological feature. Further investigation into the structure-activity relationship of other derivatives of this compound may yield even more potent and selective MAO-B inhibitors.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. Human recombinant monoamine oxidase B as reliable and efficient enzyme source for inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 11. abcam.cn [abcam.cn]

- 12. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling (2-Methyloxazol-4-YL)methanamine: A Technical Guide for Researchers

An In-depth Review of the Synthesis, Potential Biological Activity, and Physicochemical Properties of a Promising Oxazole Derivative for Drug Discovery and Development.

Compound Identification

Table 1: Chemical Identifiers for (2-Methyloxazol-4-YL)methanamine

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1065073-45-1 |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| InChIKey | ZFKWYIYSYDLCCG-UHFFFAOYSA-N |

| SMILES | Cc1nc(co1)CN |

Abstract

This compound is a heterocyclic amine containing a 2-methyloxazole core. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by oxazole-containing compounds. While specific research on this compound itself is limited in publicly accessible literature, its structural similarity to known bioactive molecules suggests its potential as a valuable building block in the development of novel therapeutics. This guide provides an overview of a potential synthetic route, predicted biological activities based on related compounds, and key physicochemical properties to support further research and development efforts.

Potential Synthesis and Experimental Protocols

A common method for oxazole synthesis is the Robinson-Gabriel synthesis , which involves the cyclization of an α-acylamino ketone. An alternative approach is the Van Leusen reaction , utilizing tosylmethyl isocyanide (TosMIC).

Hypothetical Synthetic Workflow:

Below is a conceptual workflow for the synthesis of this compound.

Figure 1. Conceptual synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

A more specific, though still generalized, protocol based on the synthesis of 4-(2-methyloxazol-4-yl)benzenesulfonamide could involve the following steps[1]:

-

Synthesis of a Key Intermediate: A suitable starting material, such as a derivative of serine or a related amino acid, could be acylated and then cyclized to form the 2-methyloxazole-4-carboxylic acid.

-

Amidation: The carboxylic acid could then be converted to an amide.

-

Reduction: The amide would then be reduced to the corresponding amine, this compound.

It is crucial to note that this is a speculative pathway and would require significant experimental optimization.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not currently published. However, the oxazole scaffold is present in numerous compounds with a wide range of pharmacological effects.

Monoamine Oxidase (MAO) Inhibition:

A structurally related compound, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, has been shown to be a selective inhibitor of human monoamine oxidase B (MAO-B) with an IC50 value of 3.47 μM.[1] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. This suggests that this compound could also exhibit MAO inhibitory activity.

Table 2: MAO Inhibition Data for a Structurally Related Compound

| Compound | Target | IC50 (μM) |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 |

| Data from a study on a structurally related compound, not this compound itself.[1] |

Potential Signaling Pathway Involvement:

Given the potential for MAO-B inhibition, this compound could modulate dopaminergic signaling pathways.

Figure 2. Hypothesized mechanism of action via MAO-B inhibition.

Other Potential Activities:

The oxazole nucleus is a versatile scaffold found in compounds with a broad spectrum of biological activities, including:

-

Anticancer: Some oxazole derivatives act as inhibitors of tubulin polymerization or other cancer-related targets.

-

Antimicrobial: The oxazole ring is a component of some natural and synthetic antibiotics.

-

Anti-inflammatory: Certain oxazole-containing compounds have shown anti-inflammatory properties.

Further screening of this compound against a panel of biological targets is warranted to explore its full therapeutic potential.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity for drug discovery. Based on the activity of structurally related compounds, it is a candidate for investigation as a monoamine oxidase inhibitor. The immediate next steps for researchers should involve the development and optimization of a reliable synthetic route to produce sufficient quantities for biological evaluation. Subsequent in vitro screening against a panel of targets, including MAO-A and MAO-B, will be crucial to elucidate its pharmacological profile. Further derivatization of the primary amine could also lead to the discovery of novel compounds with enhanced potency and selectivity. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

A Technical Guide to (2-Methyloxazol-4-YL)methanamine for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of (2-Methyloxazol-4-YL)methanamine, a heterocyclic amine of interest to researchers in medicinal chemistry and drug development. This document details its commercial availability, physicochemical properties, proposed synthetic routes, and its potential role as a modulator of key neurological pathways.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers, primarily for research and development purposes. The compound is typically offered in small quantities, ranging from milligrams to grams.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Code/CAS No. | Purity | Available Quantities |

| Fluorochem | 10-F546258 | 97.0% | 250mg, 1g, 5g |

| CymitQuimica | 10-F546258 | 97.0% | 250mg |

| MySkinRecipes | 113141 | 97% | 100mg |

Note: Availability and catalog numbers are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1065073-45-1 | CymitQuimica[1] |

| Molecular Formula | C₅H₈N₂O | CymitQuimica[1] |

| Molecular Weight | 112.132 g/mol | CymitQuimica[1] |

| Purity | 97.0% | CymitQuimica[1] |

| Boiling Point | 186.3±15.0°C at 760 mmHg | MySkinRecipes[2] |

| Storage Conditions | 2-8°C, protected from light, stored in an inert gas | MySkinRecipes[2] |

| InChI Key | ZFKWYIYSYDLCCG-UHFFFAOYSA-N | CymitQuimica[1] |

Proposed Synthetic Routes

Proposed Route 1: Reductive Amination of 2-Methyloxazole-4-carbaldehyde

This is a widely used and generally efficient method for the synthesis of amines from aldehydes. The proposed two-step, one-pot reaction is outlined below.

Experimental Workflow: Reductive Amination

Caption: Proposed reductive amination workflow for this compound.

Detailed Methodology:

-

Imine Formation: 2-Methyloxazole-4-carbaldehyde (1 equivalent) is dissolved in a suitable solvent such as methanol. An ammonia source, for instance, ammonium chloride (1.5-2 equivalents), is added to the solution. The reaction mixture is stirred at room temperature. The formation of the intermediate imine can be monitored by techniques like TLC or LC-MS.

-

Reduction: Once the imine formation is deemed complete, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents), is added portion-wise to the reaction mixture. The reaction is stirred at room temperature until the reduction is complete.

-

Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques like column chromatography on silica gel to yield the desired this compound.

Proposed Route 2: Gabriel Synthesis from 2-Methyl-4-(chloromethyl)oxazole

The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.

Experimental Workflow: Gabriel Synthesis

Caption: Proposed Gabriel synthesis workflow for this compound.

Detailed Methodology:

-

Alkylation: 2-Methyl-4-(chloromethyl)oxazole (1 equivalent) and potassium phthalimide (1.1 equivalents) are dissolved in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution. The reaction progress is monitored by TLC.

-

Deprotection: After the alkylation is complete, the solvent is removed, and the intermediate is dissolved in ethanol. Hydrazine hydrate (1.5-2 equivalents) is added, and the mixture is refluxed. This step cleaves the phthalimide group to release the primary amine.

-

Work-up and Purification: The reaction mixture is cooled, and the phthalhydrazide byproduct is filtered off. The filtrate is concentrated, and the crude product is purified by an appropriate method, such as acid-base extraction followed by distillation or chromatography, to afford this compound.

Potential Biological Activity and Signaling Pathway

While direct studies on the biological activity of this compound are limited, the oxazole scaffold is present in numerous biologically active compounds. Notably, the structurally related compound, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, has been identified as a selective inhibitor of Monoamine Oxidase B (MAO-B). This suggests that this compound may also exhibit inhibitory activity against MAO-B.

MAO-B is a key enzyme in the metabolic degradation of dopamine, a crucial neurotransmitter in the brain. The inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, a therapeutic strategy employed in the management of Parkinson's disease.

Signaling Pathway: Dopamine Metabolism and the Role of MAO-B

Caption: The potential role of this compound as an inhibitor in the dopamine metabolism pathway.

This pathway illustrates the synthesis of dopamine from L-Tyrosine and its subsequent degradation. MAO-B is a critical enzyme that converts dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC). By inhibiting MAO-B, compounds like this compound could potentially increase dopamine levels, which is a therapeutic target for neurodegenerative diseases such as Parkinson's.

Conclusion

This compound is a readily accessible building block for medicinal chemistry and drug discovery programs. Its structural similarity to known MAO-B inhibitors suggests a promising avenue for the development of novel therapeutics for neurological disorders. This guide provides a foundational resource for researchers, summarizing its key properties and outlining logical synthetic strategies to facilitate further investigation into its biological potential. It is recommended that any researcher utilizing this compound perform their own comprehensive characterization and safety assessment.

References

Technical Guide: Safety and Handling of (2-Methyloxazol-4-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. (2-Methyloxazol-4-YL)methanamine is a chemical compound for research and development purposes, and its toxicological properties have not been fully investigated. All handling and experimental procedures should be conducted by qualified personnel in a controlled laboratory setting, adhering to all applicable safety regulations.

Introduction

This compound, with CAS number 1065073-45-1, is a heterocyclic amine containing a 2-methyloxazole core. This structural motif is of interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. This guide provides a summary of the available safety and handling information, general properties, and representative experimental considerations for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1065073-45-1 |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| Boiling Point | 186.3 ± 15.0 °C at 760 mmHg |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Solubility | Soluble in water. |

Safety and Hazard Information

Based on available Safety Data Sheets, this compound is classified with the following hazards.[1] It is crucial to note that a comprehensive toxicological profile for this compound is not publicly available.[1]

GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

Precautionary Statements

The following precautionary statements are recommended when handling this compound:

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

General Handling Workflow

Caption: General workflow for handling this compound.

First Aid Measures

-

If Swallowed: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.

-

If on Skin or Clothing: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.

-

If Inhaled: Move person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice.

-

If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.

Experimental Protocols

Representative Synthetic Workflow

A plausible synthetic route to this compound could involve the formation of the oxazole ring followed by the introduction of the aminomethyl group.

Caption: A generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Researchers investigating this compound will need to conduct initial screening and mechanistic studies to elucidate its pharmacological profile.

Toxicological Information

No specific toxicological studies, such as LD50 or LC50 data, are available for this compound.[1] The hazard classifications are based on the structural alerts and properties of the compound.

Conclusion

This compound is a research chemical with potential applications in drug discovery. The primary hazards associated with this compound are oral toxicity, skin and eye irritation, and respiratory tract irritation.[1] Due to the lack of comprehensive toxicological data and detailed experimental protocols, extreme caution should be exercised during its handling and use. All work should be performed in a controlled laboratory environment with appropriate personal protective equipment and engineering controls. Further research is required to determine its biological activity and a full toxicological profile.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Antibiotics Using (2-Methyloxazol-4-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antibiotic candidates derived from the versatile building block, (2-Methyloxazol-4-YL)methanamine. The oxazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be present in numerous compounds with a wide spectrum of biological activities, including antimicrobial effects.[1][2][3] This document outlines a representative synthetic workflow, characterization data, and protocols for evaluating the antibacterial efficacy of a novel hypothetical antibiotic, "Oxazopiperidin," synthesized from the title compound.

Introduction to this compound in Antibiotic Synthesis

The growing threat of multidrug-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. Heterocyclic compounds, particularly those containing the oxazole ring, are of significant interest in this regard.[1][3] The this compound scaffold offers a unique combination of a rigid, electron-rich oxazole ring and a reactive primary amine, making it an ideal starting point for the synthesis of diverse molecular architectures. The oxazole moiety can engage in various non-covalent interactions with biological targets, while the aminomethyl group provides a convenient handle for introducing pharmacophoric groups and modulating the physicochemical properties of the final compounds.

Synthetic Strategy and Experimental Protocols

This section details a hypothetical synthetic route for the preparation of a novel antibiotic candidate, "Oxazopiperidin," from this compound. The synthesis involves a reductive amination reaction to couple the starting material with a substituted piperidinone, followed by purification and characterization.

General Synthesis Workflow

The overall synthetic workflow for the preparation of Oxazopiperidin is depicted below.

Caption: Synthetic workflow for Oxazopiperidin.

Detailed Experimental Protocol: Synthesis of Oxazopiperidin

Materials:

-

This compound

-

N-Boc-4-piperidone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reductive Amination:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add N-Boc-4-piperidone (1.05 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

-

-

Boc Deprotection:

-

Dissolve the crude Boc-protected intermediate in DCM.

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Oxazopiperidin.

-

Characterization Data

The structure and purity of the synthesized Oxazopiperidin would be confirmed by standard analytical techniques. The following table summarizes the expected data.

| Parameter | Expected Result |

| Yield | 65% |

| Appearance | White to off-white solid |

| ¹H NMR | Peaks consistent with the proposed structure |

| ¹³C NMR | Peaks consistent with the proposed structure |

| Mass Spectrometry (MS) | [M+H]⁺ calculated and found values to be in agreement |

| Purity (HPLC) | >98% |

Antibacterial Activity Evaluation

The in vitro antibacterial activity of Oxazopiperidin would be determined by measuring the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.[4][5]

Materials:

-

Synthesized Oxazopiperidin

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL[4]

Procedure:

-

Prepare a stock solution of Oxazopiperidin in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Antibacterial Activity Data

The following table summarizes the hypothetical MIC values for Oxazopiperidin against representative Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Gram Stain | Oxazopiperidin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Positive | 2 | 0.5 |

| Enterococcus faecalis (ATCC 29212) | Positive | 4 | 1 |

| Escherichia coli (ATCC 25922) | Negative | 8 | 0.015 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | 16 | 0.25 |

Proposed Mechanism of Action

While the exact mechanism of action of a novel antibiotic requires extensive investigation, many oxazole-containing compounds are known to target essential bacterial enzymes. A plausible mechanism for Oxazopiperidin could be the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.

Caption: Proposed mechanism of action for Oxazopiperidin.

Conclusion

The synthetic protocols and evaluation methods described in these application notes provide a framework for the development of novel antibiotics based on the this compound scaffold. The hypothetical compound, Oxazopiperidin, demonstrates the potential of this chemical class to yield new antibacterial agents. Further optimization of the lead structure through medicinal chemistry efforts could lead to the discovery of potent drug candidates to combat the growing challenge of antibiotic resistance.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicopublication.com [medicopublication.com]

- 3. researchgate.net [researchgate.net]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.dk [idexx.dk]

Application of (2-Methyloxazol-4-YL)methanamine Scaffold in CNS Drug Development: A Focus on Monoamine Oxidase B Inhibition

Introduction